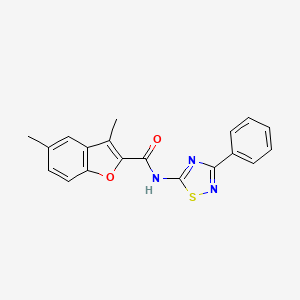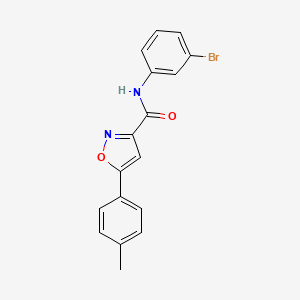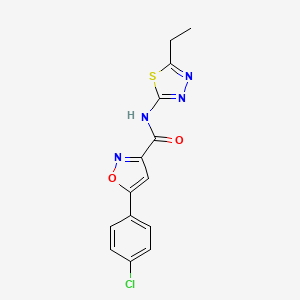
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms the 1,3,4-thiadiazole ring.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-haloketone with an amide or nitrile in the presence of a base.
Coupling of the Rings: The chlorophenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Final Assembly: The final step involves the coupling of the thiadiazole and oxazole rings with the chlorophenyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Similar structure with a methyl group instead of an ethyl group.
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
Structural Differences: The presence of the ethyl group and the carboxamide functionality in 5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide distinguishes it from similar compounds.
Functional Properties: These structural differences can lead to variations in biological activity, chemical reactivity, and physical properties, making this compound unique in its applications and effects.
特性
分子式 |
C14H11ClN4O2S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H11ClN4O2S/c1-2-12-17-18-14(22-12)16-13(20)10-7-11(21-19-10)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,18,20) |
InChIキー |
GTYKUNGIYZPJLY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14987107.png)

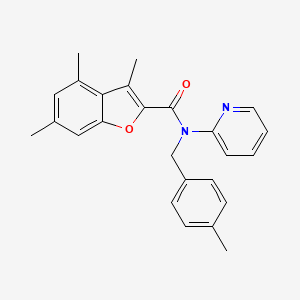
![2,4-dimethyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14987145.png)

![Ethyl 5-acetyl-2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B14987156.png)
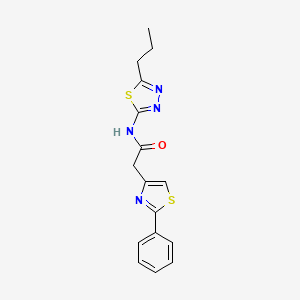
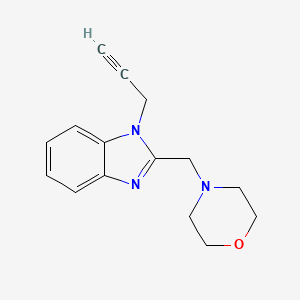
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14987168.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B14987176.png)
![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B14987183.png)

